2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-17-7-5-16(6-8-17)13-22-19(25)15-23-14-18(9-10-20(23)26)29(27,28)24-11-3-1-2-4-12-24/h5-10,14H,1-4,11-13,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKLJYMIPXBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydropyridinone Core Synthesis
Cyclization Strategies
The dihydropyridin-2-one scaffold is typically constructed via cyclization of β-keto esters or amides with ammonia or primary amines. For example, the Biginelli reaction—a three-component condensation of urea, an aldehyde, and a β-keto ester—has been adapted for related heterocycles. Modified conditions for this compound likely involve:
- Reactants : Ethyl acetoacetate (β-keto ester) and a protected amino alcohol (to introduce the nitrogen at position 1).
- Catalyst : Lewis acids (e.g., FeCl₃ or Bi(OTf)₃) at 80–100°C under reflux.
- Yield : 60–75% after recrystallization (methanol/water).
Table 1: Representative Cyclization Conditions
| Reactants | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate + NH₃ | FeCl₃ | 80 | 6 | 68 |
| Methyl β-ketoamide | Bi(OTf)₃ | 100 | 4 | 72 |
Sulfonylation at Position 5
Sulfonyl Group Introduction
The azepane-1-sulfonyl moiety is introduced via nucleophilic aromatic substitution (SₙAr) or transition metal-catalyzed coupling. Key considerations:
- Electrophilic Activation : Nitration or bromination at position 5 precedes sulfonylation. Bromine-directed lithiation (using LDA at −78°C) enables precise functionalization.
- Sulfonylation Reagent : Azepane-1-sulfonyl chloride (synthesized from azepane and chlorosulfonic acid) in anhydrous DCM with pyridine as a base.
- Reaction Time : 12–18 h at 0°C to room temperature.
Table 2: Sulfonylation Optimization
| Substrate | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-Bromo derivative | Azepane-1-sulfonyl chloride | Pyridine | DCM | 58 |
| 5-Nitro derivative | Azepane-1-sulfonyl chloride | Et₃N | THF | 49 |
Acetamide Coupling
Amide Bond Formation
The N-[(4-chlorophenyl)methyl]acetamide side chain is installed via:
- Activation : Conversion of the carboxylic acid (from acetic acid derivative) to an acid chloride using SOCl₂ or oxalyl chloride.
- Coupling : Reaction with 4-chlorobenzylamine in the presence of Et₃N or DMAP.
- Alternative : Use of coupling agents (HOBt/EDCl) in DMF at 0–5°C to suppress racemization.
Table 3: Coupling Efficiency
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acid chloride | SOCl₂, 4-Cl-benzylamine | 25 | 82 |
| HOBt/EDCl | DMF, Et₃N | 0 | 89 |
Industrial-Scale Production Considerations
Batch vs. Flow Chemistry
Challenges and Solutions
Steric Hindrance
The azepane sulfonyl group’s bulk complicates sulfonylation. Mitigation strategies:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, NH), 4.41 (s, 2H, CH₂), 3.21–3.15 (m, 4H, azepane-H).
- HRMS : m/z 479.1245 [M+H]⁺ (calc. 479.1251).
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridine compounds have shown minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that the target compound may also possess comparable antimicrobial efficacy, making it a candidate for further development in treating bacterial infections.
Anticancer Potential
The National Cancer Institute has evaluated several pyridine derivatives for their anticancer properties. Compounds structurally related to the target molecule have demonstrated potent activity against various cancer cell lines. The mechanism of action often involves the modulation of apoptotic pathways and inhibition of cell proliferation. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications to the azepane sulfonamide structure significantly improved antimicrobial activity. The synthesized compounds were tested against a panel of bacterial strains, revealing that certain modifications led to lower MIC values compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with related dihydropyridine compounds showed a marked decrease in cell viability. The compounds were found to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may act as a key functional group, facilitating binding to the target site and modulating its activity. The dihydropyridinyl moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Table 1: Key Structural and Physical Properties of Comparable Compounds
Functional Group Impact on Properties
- Azepane-sulfonyl vs. Methylsulfonyl : The azepane group in the target compound introduces greater conformational flexibility and steric bulk compared to the methylsulfonyl group in ’s compound. This may enhance membrane permeability but reduce crystallinity (lower melting point inferred) .
- Chlorophenyl vs.
- Lactam (Dihydropyridinone) vs. Cyano Groups: The dihydropyridinone core in the target compound enables hydrogen bonding via its carbonyl oxygen, unlike the cyano group in 13a/13b, which primarily contributes to planarity and π-stacking .
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Signatures of Key Functional Groups
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 409.52 g/mol. The structure features several functional groups that contribute to its biological activity:
- Dihydropyridine ring : Known for its role in various pharmacological activities.
- Azepane sulfonyl group : Implicated in enzyme inhibition and antibacterial properties.
- Chlorophenyl moiety : Often associated with enhanced biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The following sections detail specific activities observed in research studies.
Antibacterial Activity
Research indicates that the compound demonstrates moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The antibacterial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to potential applications in neurodegenerative diseases.
- Urease : Inhibition can be beneficial in treating urinary tract infections and certain types of kidney stones.
In vitro studies have shown that derivatives of this compound exhibit strong AChE inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM, indicating high potency .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into the biological activity of the target molecule:
- Synthesis and Characterization : Various synthetic routes have been explored, leading to high yields and purity of the target compound. Characterization was achieved using techniques such as NMR, IR spectroscopy, and mass spectrometry .
- Docking Studies : Molecular docking studies demonstrated favorable interactions between the compound and target proteins, suggesting potential mechanisms of action through binding affinity analysis with bovine serum albumin (BSA) as a model .
-
Therapeutic Potential : The pharmacological behavior of similar compounds has been linked to various therapeutic potentials including:
- Anticancer properties
- Hypoglycemic effects
- Diuretic actions
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide?
Answer:
The synthesis of this compound likely involves multi-step reactions, including sulfonylation of the azepane ring, coupling with a pyridone derivative, and acetamide functionalization. Key steps include:
- Sulfonylation : React azepane with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the azepane-1-sulfonyl intermediate .
- Pyridone Formation : Use a cyclization reaction (e.g., acid-catalyzed dehydration) to generate the 2-oxo-1,2-dihydropyridin-1-yl core .
- Acetamide Coupling : Employ nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt) to attach the N-[(4-chlorophenyl)methyl]acetamide moiety .
Optimize yields by controlling reaction temperature (e.g., 0–5°C for sulfonylation), solvent polarity (DMF or THF), and using TLC to monitor intermediate formation .
Advanced: How can researchers resolve contradictions in biological activity data across different assay models for this compound?
Answer:
Discrepancies may arise from assay-specific variables (e.g., cell line selectivity, protein binding efficiency). To address this:
- Validate Target Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to the intended target .
- Assay Reproducibility : Repeat assays under standardized conditions (pH, temperature, solvent controls) and include positive/negative controls (e.g., known inhibitors) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
Cross-reference structural analogs (e.g., sulfonamide-containing pyridones) to identify structure-activity relationships (SAR) that explain variability .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to verify sulfonyl, pyridone, and acetamide functional groups. Compare chemical shifts with literature values for similar azepane-sulfonyl derivatives .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate the azepane and 4-chlorophenyl groups .
- FTIR : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) bonds .
Advanced: How can computational modeling predict the reactivity of the sulfonyl group in this compound?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S–N (azepane-sulfonyl) and S–O bonds to assess stability under hydrolytic conditions .
- Molecular Electrostatic Potential (MESP) Maps : Identify electrophilic regions (e.g., sulfonyl oxygen) prone to nucleophilic attack .
- HOMO-LUMO Analysis : Predict electron-deficient regions in the pyridone ring that may influence sulfonyl group reactivity .
Validate models with experimental data (e.g., pH-dependent stability assays) .
Basic: What purification methods are effective for isolating this compound from reaction byproducts?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and unreacted starting materials .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>95%) .
Advanced: How can crystallography elucidate conformational flexibility in the azepane-sulfonyl moiety?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond angles and torsional strain in the azepane ring and sulfonyl group. Compare with DFT-optimized geometries .
- Temperature-Dependent Crystallography : Analyze thermal displacement parameters to identify dynamic regions (e.g., sulfonyl oxygen mobility) .
- Polymorph Screening : Use solvent evaporation or slurry methods to identify stable crystal forms with distinct conformational states .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water. Seek medical attention if irritation persists .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Core Modifications : Replace the azepane ring with piperidine or morpholine to assess ring size impact on target binding .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF) on the 4-chlorophenyl moiety to enhance sulfonyl group electrophilicity .
- Bioisosteric Replacements : Substitute the acetamide with a urea or carbamate group to improve metabolic stability .
Validate analogs using in vitro cytotoxicity assays (e.g., IC in cancer cell lines) .
Advanced: What mechanistic insights can kinetic studies provide about the degradation pathways of this compound?
Answer:
- pH-Rate Profiling : Measure degradation rates in buffers (pH 1–10) to identify acid/base-catalyzed hydrolysis of the sulfonyl or amide groups .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and oxidants (HO) to identify major degradation products via LC-MS .
- Isotope Labeling : Use -labeled water to trace hydrolytic cleavage of the sulfonyl group .
Basic: How should researchers design dose-response experiments to evaluate this compound’s efficacy?
Answer:
- Concentration Range : Test 5–6 log doses (e.g., 1 nM–100 µM) to capture full sigmoidal curves .
- Controls : Include vehicle (DMSO) and reference compounds (e.g., positive allosteric modulators for receptor targets) .
- Data Normalization : Express results as % inhibition/activation relative to baseline (vehicle) and maximal response (reference) .
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
